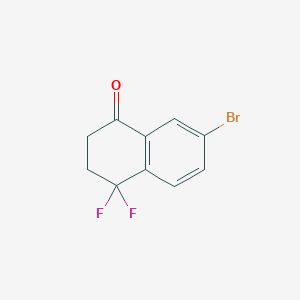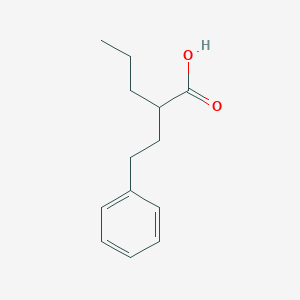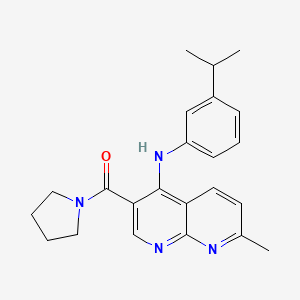
7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one (7-Br-4,4-DF-3,4-DHN) is a synthetic compound that belongs to the class of organic compounds known as difluorinated naphthalen-1-ones. It is a colorless solid with a molecular weight of 250.11 g/mol, and has a melting point of 73-75°C. 7-Br-4,4-DF-3,4-DHN is used in various scientific applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Synthesis of 1, 1-Difluorocyclopropa[a]naphthalene : This compound, closely related to 7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one, is prepared from 4-bromo-1,2-dihydronaphthalene. Its structural properties are analyzed using 1H- and 19F-NMR spectroscopy (Müller & Nguyen-Thi, 1984).
- Facile Synthesis of 4-Bromo-2H-Chromenes : Demonstrates the conversion of bromo compounds to lithio derivatives, providing access to a range of novel 4-substituted 2H-chromenes (Gabbutt et al., 1994).
Organic Chemistry and Material Science
- Synthesis of Chrysenes and Other Phenanthrenes : Highlights the use of 2-bromo-1-vinyl-3,4-dihydronaphthalene in producing various naphthalenes, which undergo electrocyclic ring closure when heated (Gilchrist & Summersell, 1988).
- Preparation of 1-Substituted-3,4-Dihydronaphthalene-2-Carboxaldehyde N,N-Dimethylhydrazones : Explores the conversion of bromo compounds into N,N-dimethylhydrazones, and their subsequent cyclization to produce dihydrobenz[f]isoquinolines (Gilchrist & Healy, 1993).
Pharmaceutical and Medicinal Applications
- Novel Asymmetric Synthesis of Optically Active Anthracyclinones : Involves the bromolactonization of acetals derived from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene. These compounds are key intermediates in the synthesis of 11-hydroxyanthracyclinones (Suzuki et al., 1986).
Analytical Techniques
- Investigation using 1H and 13C NMR Spectroscopy : Studies various substituted dihydronaphthalene compounds, offering insights into their structural and chemical properties (Alam et al., 1995).
Propriétés
IUPAC Name |
7-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-6-1-2-8-7(5-6)9(14)3-4-10(8,12)13/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLEKVEBRLIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1=O)C=C(C=C2)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609237.png)

![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)



![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2609250.png)


![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)
